4-(2,5-Dimethylphenyl)picolinic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGCEBYPFITUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Carbonation Strategy
The lithiation-carbonation approach is a foundational method for synthesizing substituted picolinic acids. As demonstrated in the synthesis of picolinic-(carboxyl-14C) acid, 2-bromopyridine undergoes lithiation with n-butyl lithium, followed by carbonation to yield the carboxylic acid derivative. For 4-(2,5-Dimethylphenyl)picolinic acid, this method could be adapted by introducing the 2,5-dimethylphenyl group prior to carbonation.
Key Steps :
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Lithiation : Treatment of 4-bromo-2-picoline with n-BuLi generates a reactive lithio intermediate.
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Electrophilic Quenching : Reaction with 2,5-dimethylbenzaldehyde or a related electrophile to install the aryl group.
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Oxidation : Subsequent oxidation of the methyl group to a carboxylic acid using potassium permanganate or other oxidants.
Challenges :
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Steric hindrance from the 2,5-dimethylphenyl group may reduce lithiation efficiency.
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Over-oxidation of the methyl group must be controlled to avoid side products.
Esterification-Hydrolysis Route
Patent-Based Methodology
A Chinese patent (CN105153024A) outlines a two-step process for 3,4-substituted 2-picolinic acids involving esterification and hydrolysis. This approach is adaptable to 4-(2,5-Dimethylphenyl)picolinic acid by modifying the starting materials.
Reaction Sequence :
-
Esterification :
-
Hydrolysis :
Advantages :
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Avoids harsh oxidation conditions.
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Compatible with sensitive substituents due to mild hydrolysis.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Introducing the 2,5-dimethylphenyl group via palladium-catalyzed coupling is a promising route.
Procedure :
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Substrate Preparation : 4-Bromo-2-picolinic acid or its ester.
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Coupling Partner : 2,5-Dimethylphenylboronic acid.
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Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a toluene/water mixture.
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Post-Coupling Oxidation : If starting from 4-bromo-2-picoline, oxidize the methyl group to carboxylic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 65 |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
Limitations :
-
Boronic acid derivatives of sterically hindered aryl groups may exhibit low reactivity.
Direct Functionalization of Pyridine Rings
Friedel-Crafts Alkylation
While less common, Friedel-Crafts alkylation could theoretically introduce the 2,5-dimethylphenyl group to a pyridine precursor.
Reaction Setup :
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Substrate : 2-Picolinic acid.
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Electrophile : 2,5-Dimethylbenzyl chloride.
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Catalyst : AlCl₃ or FeCl₃ in dichloromethane.
Outcome :
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Low regioselectivity at the 4-position of pyridine.
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Competing side reactions (e.g., polysubstitution) reduce practicality.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Lithiation-Carbonation | High functional group tolerance | Sensitive to steric hindrance | 50–60 |
| Esterification-Hydrolysis | Mild conditions, scalable | Requires pre-functionalized substrate | 70–80 |
| Suzuki-Miyaura | Precise aryl group installation | Costly catalysts | 60–70 |
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
4-(2,5-Dimethylphenyl)picolinic acid is characterized by the following properties:
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- CAS Number : 1226037-84-8
The compound features a picolinic acid backbone with a dimethylphenyl substituent, which enhances its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of picolinic acid exhibit potential anticancer properties. For instance, compounds similar to 4-(2,5-Dimethylphenyl)picolinic acid have been studied for their ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells .
Neuroprotective Effects
Picolinic acid derivatives have shown promise in neuroprotection. Studies suggest that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Catalysis
Coordination Chemistry
4-(2,5-Dimethylphenyl)picolinic acid can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in catalysis. Research has demonstrated its application in catalyzing various organic reactions, enhancing reaction rates and selectivity .
Molecular Devices
The compound's structural characteristics allow it to be integrated into molecular devices, such as sensors and switches. The unique electronic properties imparted by the dimethylphenyl group can be exploited in developing advanced materials for electronic applications .
Material Science
Polymer Chemistry
In material science, derivatives of picolinic acid are utilized in synthesizing polymers with specific functionalities. The incorporation of 4-(2,5-Dimethylphenyl)picolinic acid into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in Nature examined the effects of picolinic acid derivatives on cancer cell lines. The results demonstrated that these compounds inhibit cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Catalytic Applications
Research conducted by MDPI explored the use of picolinic acid derivatives as catalysts in organic reactions. The findings indicated that these compounds significantly improved yields and selectivity compared to traditional catalysts .
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as a chelating agent, binding to metal ions and altering their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related compounds, their similarity scores (calculated based on molecular descriptors), and key identifiers:
Key Observations:
- Substituent Effects : The presence of methyl and methoxy groups in analogs (e.g., 4-Methoxy-3-methylpicolinic acid) enhances lipophilicity compared to the parent picolinic acid, which may influence bioavailability and membrane permeability .
- Solubility Trends : 4,5-Dimethoxypicolinic acid exhibits sparing solubility (33 g/L), suggesting that bulky substituents (e.g., dimethylphenyl groups in the target compound) could further reduce aqueous solubility .
Q & A
Q. How can researchers optimize the synthesis of 4-(2,5-Dimethylphenyl)picolinic acid for high yield and purity?
Methodological Answer:
- Catalytic Systems : Use palladium-based catalysts (e.g., PdCl₂ with phosphine ligands) for decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives. Optimize catalyst loading (e.g., 2-5 mol%) and ligand-to-metal ratios to enhance reaction efficiency .
- Solvent and Temperature : Employ polar aprotic solvents like DMF at 80-100°C to stabilize intermediates and accelerate coupling kinetics. Monitor reaction progress via TLC or HPLC.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity.
Q. What analytical techniques are critical for characterizing 4-(2,5-Dimethylphenyl)picolinic acid?
Methodological Answer:
- Structural Confirmation : Use - and -NMR to verify aromatic proton environments and substituent positions. Compare chemical shifts with similar picolinic acid derivatives (e.g., δ 8.5-9.0 ppm for pyridine protons) .
- Purity Assessment : Conduct high-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) to confirm purity.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 220-225°C) and assess decomposition thresholds .
Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence catalytic applications?
Methodological Answer:
- Steric Effects : The ortho-methyl groups may hinder coordination to metal centers, reducing catalytic turnover. Compare turnover numbers (TON) with non-methylated analogs using kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
- Electronic Effects : Employ Hammett substituent constants (σ) to correlate electron-donating methyl groups with reaction activation barriers. Use DFT calculations (e.g., Gaussian 09) to map charge distribution on the pyridine ring .
Advanced Research Questions
Q. What computational strategies can elucidate structure-activity relationships (SAR) for 4-(2,5-Dimethylphenyl)picolinic acid in catalysis?
Methodological Answer:
- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental catalytic data to validate predictions .
- Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd complexes) in solvent environments to assess binding affinities and transition-state stabilization .
- QSPR Analysis : Develop quantitative structure-property relationships using descriptors like polar surface area and logP to predict solubility/reactivity trade-offs .
Q. How should researchers address contradictory data in catalytic efficiency studies?
Methodological Answer:
- Control Experiments : Replicate reactions under inert conditions (glovebox) to rule out oxygen/moisture interference. Compare TON/TOF metrics across multiple batches .
- In Situ Spectroscopy : Use IR or Raman spectroscopy to monitor intermediate formation and identify side reactions (e.g., ligand decomposition) that reduce yield .
- Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., temperature, solvent) contributing to discrepancies. Cross-reference with literature protocols for palladium-mediated couplings .
Q. What methodologies can track degradation pathways of 4-(2,5-Dimethylphenyl)picolinic acid under oxidative conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to H₂O₂ (3-30%) at 40-60°C and analyze degradation products via LC-MS. Identify major fragments (e.g., demethylated or hydroxylated derivatives) .
- Radical Trapping : Use spin-trapping agents (e.g., DMPO) in EPR studies to detect reactive oxygen species (ROS) involved in degradation.
- Kinetic Profiling : Plot pseudo-first-order rate constants (k) vs. pH/temperature to model shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
